molecular formula C8H6BrClO B1599285 4-(bromomethyl)benzoyl Chloride CAS No. 52780-16-2

4-(bromomethyl)benzoyl Chloride

Cat. No. B1599285
CAS RN: 52780-16-2
M. Wt: 233.49 g/mol
InChI Key: OPOIIZVRMQZRJP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzoyl chloride, also known as 4-(chlorocarbonyl)benzyl bromide, is an organic compound that is widely used in scientific research for its ability to react with various nucleophiles. This compound is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and acetone.

Scientific Research Applications

Scientific Research Applications of 4-(bromomethyl)benzoyl Chloride

  • Polymer Synthesis

    • 4-(bromomethyl)benzoyl chloride is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization and free-radical polymerization. It helps in synthesizing terminally brominated poly(methyl methacrylate) which is then used to create block copolymers with various properties, making it valuable in polymer research (Öztürk et al., 2020).
  • Organic Synthesis Methodologies

    • In organic chemistry, 4-(bromomethyl)benzoyl chloride is instrumental in developing new synthetic approaches. For instance, it is used in the synthesis of N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-Bromine/Chloride, showcasing its versatility in producing complex organic compounds (Chen & Ren, 2014).
  • Synthesis of Medicinal Compounds

    • It is utilized in the synthesis of benzoyl peroxide, a compound widely used in acne medication, polymer synthesis, and food processing as a bleaching agent. This highlights its importance in both pharmaceutical and food industry applications (Her et al., 2014).
  • Biochemical Applications

    • A significant application is found in biochemistry, where 4-(bromomethyl)benzoyl chloride is used in labeling techniques. For example, it's used in the synthesis of 18F-labeled insulin, enabling the study of insulin interaction with cells, which is crucial for diabetes research (Shai et al., 1989).
  • Material Science

    • In material science, it is employed in modifying materials like ethylene acrylic acid films to impart antimicrobial properties, useful in food preservation and packaging (Matche et al., 2006).
  • Chemical Analysis and Characterization

    • 4-(bromomethyl)benzoyl chloride is used in the preparation and study of various polymers and compounds, where its reaction with other chemicals is analyzed to understand properties like molecular weight, thermal stability, and chemical structure (Fuoss & Strauss, 1948).
  • Agricultural Chemistry

    • It finds application in the synthesis of compounds with potential antimicrobial activity against various microbial strains. This is significant in the development of new pesticides or preservatives (Drăcea et al., 2010).

Scientific Research Applications of 4-(bromomethyl)benzoyl Chloride

  • Polymer Synthesis and Characterization

    • 4-(bromomethyl)benzoyl chloride is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization. This process involves obtaining terminally brominated poly(methyl methacrylate) (PMMA-Br) using 4-bromomethyl benzoyl chloride, which plays a critical role in the formation of the copolymers (Öztürk et al., 2020).
  • Development of New Synthetic Approaches

    • The compound is instrumental in developing new synthetic approaches, such as the synthesis of N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-Bromine/Chloride, showcasing its versatility in organic chemistry (Chen & Ren, 2014).
  • Benzoyl Peroxide Synthesis

    • It is used in the three-step synthesis of benzoyl peroxide, an important compound in acne medication and as a polymerization initiator. This demonstrates its significance in both pharmaceutical and industrial applications (Her et al., 2014).
  • Biochemical Labeling

    • In biochemistry, it is used for labeling peptides and proteins, as seen in the synthesis of 18F-labeled insulin. This application is crucial for medical imaging and diabetes research, demonstrating its biomedical significance (Shai et al., 1989).
  • Material Science and Antimicrobial Applications

    • In material science, 4-(bromomethyl)benzoyl chloride is used to modify ethylene acrylic acid films for antimicrobial activity. This application is particularly relevant in food preservation and packaging technology (Matche et al., 2006).
  • Chemical Analysis and Characterization

    • The compound is also used in the preparation and study of various polymers and compounds, where it helps in understanding properties like molecular weight, thermal stability, and chemical structure (Fuoss & Strauss, 1948).
  • Synthesis of Antimicrobial Compounds

    • It plays a role in synthesizing compounds with antimicrobial activity against various microbial strains, which is significant in the development of new antimicrobial agents and pesticides (Drăcea et al., 2010).

Future Directions

: Sigma-Aldrich Product Page : Sigma-Aldrich MSDS

properties

IUPAC Name

4-(bromomethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOIIZVRMQZRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407999
Record name 4-(bromomethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)benzoyl Chloride

CAS RN

52780-16-2
Record name 4-(bromomethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOMETHYL-BENZOYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Bromomethyl benzoic acid (10.5 g., 0.05 moles) is charged to a round-bottom flask equipped with a magnetic stirrer. Thionyl chloride (50 ml.) is added thereto and the mixture heated under reflux with stirring. After approximately 10 minutes the solid material is dissolved. The heating under reflux is continued for an additional 30 minutes, the clear solution stoppered and cooled in a dry atmosphere. The excess thionyl chloride is removed using a rotary evaporator to yield p-bromomethyl benzoyl chloride (m.p. 56°-58°). This product is not further purified but utilized in the next stage of the reaction.
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10.5 g
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50 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-bromomethyl-benzoic acid (8.6 g, 0.04 mol) in 7.23 mL SOCl2 (0.1 mol) is heated to reflux for 5 h. SOCl2 is removed, and the residue is recrystalized from hexane to afford 4-bromomethyl-benzoyl chloride as a white crystalline solid.
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8.6 g
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7.23 mL
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Synthesis routes and methods IV

Procedure details

4-bromomethylbenzoic acid (25 g, 116.25 mmol) was dissolved in CH2Cl2 (200 ml) and treated with oxalyl chloride (12.2 ml, 139.5 mmol). DMF (0.45 ml) was added slowly then stirred for 1 h. The solvent was removed to give the 4-bromomethylbenzoyl chloride as a white solid.
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25 g
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200 mL
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12.2 mL
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0.45 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
T Öztürk, B Savaş, E Meyvacı, A Kılıçlıoğlu… - Journal of Polymer …, 2020 - Springer
… For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl … (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide. …
Number of citations: 18 link.springer.com
S Yurteri, I Cianga, Y Yagci - Designed monomers and polymers, 2005 - Taylor & Francis
… Abstract—A poly(ε-caprolactone) (PCL) hydroxy telechelic having a central 2,5-dibromo-1,4phenylene moiety was reacted with 4-bromomethyl benzoyl chloride to give a bifunctional …
Number of citations: 29 www.tandfonline.com
VNR Pillai, M Mutter, E Bayer… - The Journal of Organic …, 1980 - ACS Publications
Polyethylene glycol)(PEG) was derivatized with a number of acid-cleavable and photocleavable anchoring groups in order to test the applicability of these derivatives as supports in …
Number of citations: 168 pubs.acs.org
T Ozturk, SS Yilmaz, B Hazer… - Journal of Polymer …, 2010 - Wiley Online Library
… Poly-MMA macroperoxy initiator was soluble in common solvents when compared with BBP obtained from 4-bromomethyl benzoyl chloride. As a result of the ATRP of BBP with MMA, …
Number of citations: 32 onlinelibrary.wiley.com
Y Shi, S Challa, P Sang, F She, C Li… - Journal of medicinal …, 2017 - ACS Publications
Identification of molecular ligands that recognize peptides or proteins is significant but poses a fundamental challenge in chemical biology and biomedical sciences. Development of …
Number of citations: 41 pubs.acs.org
T Ozturk, SS Yilmaz, B Hazer - Journal of Macromolecular Science …, 2008 - Taylor & Francis
… 4-bromomethyl benzoyl chloride was synthesized from 4-methyl benzoyl chloride reacted with NBS (Citation11). S and MMA were supplied from Merck and washed with 10% aqueous …
Number of citations: 22 www.tandfonline.com
ME Younes, SA Rahman… - Collection of Czechoslovak …, 1987 - cccc.uochb.cas.cz
… at the end of the synthesis a photosensitive anchoring group (A) was attached to the poly(ethylene glycol) by esterification of the polymer with 3-nitro-4-bromomethylbenzoyl chloride (…
Number of citations: 3 cccc.uochb.cas.cz
II Abu-Abdoun, L Thijs, DC Neckers - Macromolecules, 1984 - ACS Publications
tert-Butyl peresters based on aromatic hydrocarbons have been synthesized and tested as photoinitiators in free radical processes. The relative efficiencies of these initiators are …
Number of citations: 5 pubs.acs.org
GJ Summers, TS Motsoeneng, CA Summers - Polymer Bulletin, 2021 - Springer
New oxazolyl benzhydryl and oxazolyl benzyl-functionalized trithiocarbonate RAFT agents, 1-(butylsulfanylthiocarbonylsulfanyl)-1-[4-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenyl]-1-…
Number of citations: 3 link.springer.com
DJ Gravert, KD Janda - Chemical reviews, 1997 - ACS Publications
Since the introduction of the Merrifield method for peptide synthesis, 1 insoluble polymer supports have been incorporated into numerous synthetic methodologies to facilitate product …
Number of citations: 906 pubs.acs.org

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